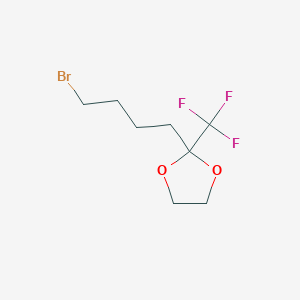
2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms. The presence of bromobutyl and trifluoromethyl groups in the compound makes it unique and potentially useful in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane typically involves the reaction of a suitable dioxolane precursor with bromobutane and trifluoromethylating agents. The reaction conditions may include:
Solvent: Common solvents used in such reactions include dichloromethane or tetrahydrofuran.
Catalysts: Catalysts such as Lewis acids (e.g., aluminum chloride) may be used to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in scaling up the production while maintaining product quality.
化学反应分析
Types of Reactions
2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromobutyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Addition Reactions: The trifluoromethyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions may yield a hydroxylated product, while oxidation may produce a carbonyl-containing compound.
科学研究应用
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of biological systems and interactions due to its unique chemical properties.
Medicine: The compound could be explored for its potential therapeutic effects or as a precursor in drug synthesis.
Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of 2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane involves its interaction with molecular targets and pathways in chemical reactions. The bromobutyl group can act as a leaving group in substitution reactions, while the trifluoromethyl group can influence the compound’s reactivity and stability. The specific pathways and targets depend on the context of its use in research or industrial applications.
相似化合物的比较
Similar Compounds
2-(4-Chlorobutyl)-2-(trifluoromethyl)-1,3-dioxolane: Similar structure but with a chlorine atom instead of bromine.
2-(4-Bromobutyl)-2-(methyl)-1,3-dioxolane: Similar structure but with a methyl group instead of trifluoromethyl.
2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxane: Similar structure but with a six-membered ring instead of a five-membered ring.
Uniqueness
2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane is unique due to the presence of both bromobutyl and trifluoromethyl groups, which can impart distinct chemical properties and reactivity. The combination of these groups in a dioxolane ring makes it a valuable compound for various applications.
属性
CAS 编号 |
647831-25-2 |
|---|---|
分子式 |
C8H12BrF3O2 |
分子量 |
277.08 g/mol |
IUPAC 名称 |
2-(4-bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane |
InChI |
InChI=1S/C8H12BrF3O2/c9-4-2-1-3-7(8(10,11)12)13-5-6-14-7/h1-6H2 |
InChI 键 |
DVSNGHCZODWKJC-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)(CCCCBr)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















